Urolithin C

Descripción general

Descripción

Urolithin C es un compuesto polifenólico que pertenece a la familia de los urolithins, que son metabolitos derivados del ácido elágico. El ácido elágico se encuentra en varias frutas y frutos secos, como las granadas, las fresas y las nueces. This compound ha ganado atención debido a sus posibles beneficios para la salud, incluidas las propiedades antiinflamatorias, antioxidantes y anticancerígenas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Urolithin C puede sintetizarse mediante reacciones químicas que implican ácido elágico. El proceso normalmente implica el uso de la microbiota intestinal, que convierte el ácido elágico en urolithins mediante reacciones de escisión del anillo de lactona, descarboxilación y deshidroxilación .

Métodos de producción industrial: La producción industrial de this compound implica el aislamiento de bacterias intestinales capaces de convertir el ácido elágico en urolithins. Por ejemplo, la bacteria Gordonibacter faecis se ha identificado como productora de this compound a partir del ácido elágico .

Análisis De Reacciones Químicas

Functional Group Modifications

-

Hydroxyl/catechol replacement : Hydrogen substitution reduced PKL inhibitory activity by >90%, highlighting the necessity of these groups.

-

Lactone removal : Conversion to biaryl compounds (e.g., 6 ) via Hurtley coupling (Cu-mediated) followed by BBr₃ deprotection.

Lactone Ring Modifications

-

AgNO₃/K₂S₂O₈-mediated oxidation : Cyclization of aldehyde intermediates (e.g., 69–71 ) to form strained lactones (81–83 ).

-

Pd-catalyzed C–H activation : Intramolecular cyclization for macrocyclic derivatives (e.g., 98 , 103 ).

| Derivative | Synthesis Route | Key Reaction Conditions |

|---|---|---|

| 55–60 | Suzuki coupling (Pd(PPh₃)₄, K₂CO₃) → Cyclization | 80°C, DMF/H₂O (3:1) |

| 90 | Benzylation → Heck cyclization | Pd(OAc)₂, TBAB, K₂CO₃, 100°C |

| 94 | Esterification (Ac₂O) → Hurtley coupling | CuI, 1,10-phenanthroline, 60°C |

Palladium-Catalyzed Couplings

-

Suzuki–Miyaura cross-coupling : Used for biaryl bond formation (e.g., 9 + boronic acid → 55–60 ) .

-

Heck cyclization : Critical for constructing fused rings (e.g., 98 ) .

Oxidative Cyclization

Structural Modifications and SAR Insights

Modifications to this compound’s core structure revealed:

-

Catechol moiety : Essential for PKL inhibition (IC₅₀ ≤ 1 μM) .

-

Lactone ring : Removal reduced activity by 70%, underscoring its role in binding .

-

Methoxy groups : Demethylation enhanced solubility but compromised isoform selectivity .

This synthesis and derivatization framework provides a roadmap for developing urolithin-based therapeutics, emphasizing the interplay between catalytic methods and bioactive conformation. Future work may leverage these strategies to optimize pharmacokinetic properties and target specificity.

Aplicaciones Científicas De Investigación

Anticancer Properties

Urolithin C has demonstrated significant anticancer effects across various cancer types, particularly colorectal and prostate cancers. Recent studies reveal the following:

- Colorectal Cancer : this compound inhibits the proliferation and migration of colorectal cancer cells by inducing apoptosis and arresting the cell cycle at the G2/M phase. It achieves this by blocking the AKT/mTOR signaling pathway, which is crucial for cell growth and survival. The compound has shown a dose-dependent reduction in cell viability, with IC50 values ranging from 14.7 to 28.81 μM depending on the cell line tested .

- Prostate Cancer : Similar mechanisms are observed in prostate cancer cells, where this compound has been reported to induce apoptosis and inhibit cellular proliferation .

- Mechanisms of Action : this compound increases reactive oxygen species (ROS) levels, leading to oxidative stress that triggers apoptosis through intrinsic pathways involving caspase activation .

Metabolic Effects

This compound plays a role in glucose metabolism and insulin secretion, making it a candidate for diabetes management:

- Insulin Secretion : this compound enhances glucose-induced insulin secretion in pancreatic β-cells by activating the extracellular signal-regulated kinases 1/2 (ERK1/2) pathway. This mechanism is crucial for improving insulin sensitivity and secretion during hyperglycemic conditions .

- Type 1 Diabetes : In animal models of type 1 diabetes, this compound administration resulted in reduced incidence of diabetes, improved insulin levels, and enhanced glucose-stimulated insulin secretion (GSIS). It also alleviated pancreatic inflammation and promoted cellular viability under inflammatory conditions .

Neuroprotective Effects

Research indicates that this compound may have neuroprotective properties:

- Cytotoxicity in Neuronal Cells : Studies have shown that this compound induces apoptosis in neuronal cell lines (e.g., PC12 cells) through mechanisms involving oxidative stress and mitochondrial dysfunction .

- Potential for Neurodegenerative Diseases : Given its ability to induce apoptosis selectively in cancerous cells while potentially protecting healthy neurons, further exploration into its role in neurodegenerative diseases could be warranted.

Summary of Findings

The following table summarizes key findings regarding the applications of this compound:

Mecanismo De Acción

Urolithin C ejerce sus efectos a través de varios objetivos y vías moleculares:

Actividad anticancerígena: this compound inhibe la proliferación y migración de las células cancerosas bloqueando la activación de la vía de señalización AKT/mTOR.

Actividad antiinflamatoria: Modula la respuesta inflamatoria inhibiendo la producción de citocinas proinflamatorias.

Actividad antioxidante: this compound elimina los radicales libres y reduce el estrés oxidativo.

Compuestos similares:

Urolithin A: Conocido por sus fuertes propiedades antiinflamatorias y antioxidantes.

Urolithin B: Exhibe actividades antiproliferativas en las células cancerosas.

Urolithin D: Otro derivado con posibles beneficios para la salud.

Singularidad de this compound: this compound es único debido a su capacidad específica para inhibir la vía de señalización AKT/mTOR, que es crucial en la progresión del cáncer. Esto lo convierte en un candidato prometedor para la terapia del cáncer .

En conclusión, this compound es un compuesto con un potencial significativo en varios campos científicos y médicos. Sus propiedades únicas y mecanismos de acción lo convierten en un tema valioso para futuras investigaciones y desarrollo.

Comparación Con Compuestos Similares

Urolithin A: Known for its strong anti-inflammatory and antioxidant properties.

Urolithin B: Exhibits antiproliferative activities in cancer cells.

Urolithin D: Another derivative with potential health benefits.

Uniqueness of Urolithin C: this compound is unique due to its specific ability to inhibit the AKT/mTOR signaling pathway, which is crucial in cancer progression. This makes it a promising candidate for cancer therapy .

Actividad Biológica

Urolithin C (UroC) is a metabolite derived from ellagitannins and ellagic acid, primarily produced by gut microbiota. Recent studies have highlighted its potential biological activities, particularly in the context of cancer cell apoptosis and metabolic disorders such as type 1 diabetes. This article explores the biological activity of UroC, including its mechanisms of action, effects on various cell types, and implications for health.

UroC exhibits significant biological activities through various mechanisms:

- Induction of Apoptosis : UroC has been shown to induce apoptosis in PC12 cells, a model for neuronal function. This process involves the activation of mitochondrial pathways, characterized by increased reactive oxygen species (ROS) production, mitochondrial membrane depolarization, and alterations in calcium homeostasis. UroC treatment leads to an increased lactate dehydrogenase (LDH) release and lipid peroxidation, indicating cellular stress and damage .

- Cell Cycle Arrest : Flow cytometry analyses indicate that UroC causes S phase cell cycle arrest in treated cells. This effect is dose-dependent, with higher concentrations resulting in a more pronounced arrest . The disruption of the cell cycle is associated with potential anti-cancer properties, as it may prevent the proliferation of malignant cells.

- Nrf2 Signaling Activation : In the context of type 1 diabetes (T1D), UroC has been demonstrated to activate Nrf2 signaling pathways. This activation promotes the expression of antioxidant enzymes such as HO-1 and NQO1 while inhibiting Keap1 expression. These changes contribute to improved pancreatic β-cell function and insulin secretion under inflammatory conditions .

Research Findings

Recent studies provide valuable insights into the biological activities of UroC:

Table 1: Summary of Biological Activities of this compound

Case Studies

- Neuroprotection : In a study involving PC12 cells, UroC was found to significantly inhibit cell proliferation while promoting apoptosis through intrinsic pathways involving Bcl-2/Bax ratio alterations and caspase activation . This suggests potential applications in neurodegenerative diseases where cell survival is compromised.

- Diabetes Management : In non-obese diabetic (NOD) mice models, administration of UroC resulted in decreased diabetes incidence and improved glucose-stimulated insulin secretion (GSIS). The study highlighted that UroC treatment mitigated inflammation in pancreatic islets and enhanced β-cell viability under cytokine-induced stress conditions .

Propiedades

IUPAC Name |

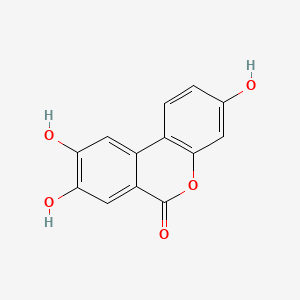

3,8,9-trihydroxybenzo[c]chromen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O5/c14-6-1-2-7-8-4-10(15)11(16)5-9(8)13(17)18-12(7)3-6/h1-5,14-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHXMEXZVPJFAIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)OC(=O)C3=CC(=C(C=C23)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201318250 | |

| Record name | Urolithin C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201318250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Urolithin C | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029218 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

165393-06-6 | |

| Record name | Urolithin C | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=165393-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urolithin C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201318250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.